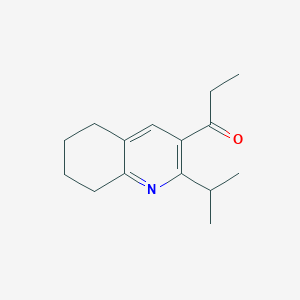![molecular formula C16H13Cl2N5OS B286083 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B286083.png)
2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The exact mechanism of action of 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA, which are essential for the growth and replication of bacterial and fungal cells. It has also been shown to inhibit the production of inflammatory cytokines and to have antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide has a low toxicity profile and does not cause significant changes in biochemical and physiological parameters in animal models. It has been found to be well-tolerated and safe for use in lab experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is its broad-spectrum activity against bacteria and fungi. It has also been shown to be effective against multidrug-resistant strains of bacteria. However, one limitation is that it may not be effective against all types of bacteria and fungi.
Zukünftige Richtungen
There are several future directions for the research of 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide. One direction is to study its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further studies are needed to determine its efficacy and safety in humans.
Synthesemethoden
The synthesis of 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves the reaction of 4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol with N-phenylacetyl chloride in the presence of a base. This method has been reported to yield high purity and good yields of the desired product.
Wissenschaftliche Forschungsanwendungen
2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide has been studied for its potential applications in the treatment of various diseases. It has been found to have antibacterial, antifungal, and antitumor properties. In addition, it has shown promise in the treatment of Alzheimer's disease and as an anti-inflammatory agent.
Eigenschaften
Molekularformel |
C16H13Cl2N5OS |
|---|---|
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
2-[[4-amino-5-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C16H13Cl2N5OS/c17-12-7-6-10(8-13(12)18)15-21-22-16(23(15)19)25-9-14(24)20-11-4-2-1-3-5-11/h1-8H,9,19H2,(H,20,24) |
InChI-Schlüssel |
UIZOHBRVWPGASG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



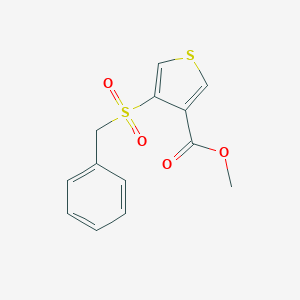
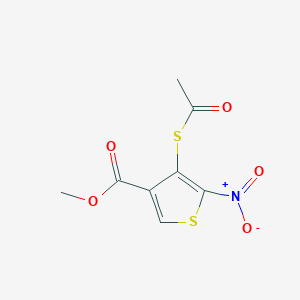
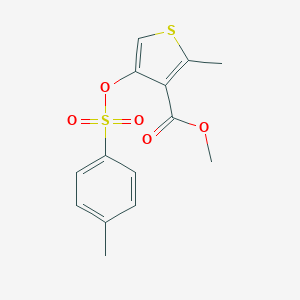
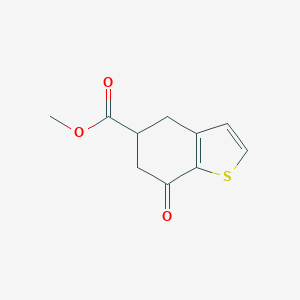
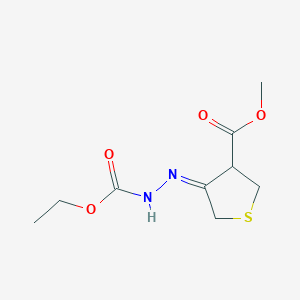
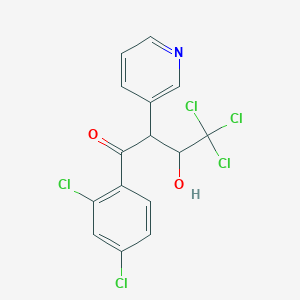
![Isopropyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B286011.png)
![Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}tetrahydro-2-thiophenecarboxylate](/img/structure/B286012.png)
![4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole](/img/structure/B286014.png)
![Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylate](/img/structure/B286017.png)
![Methyl 7-{[(4-methylphenyl)sulfonyl]hydrazono}-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate](/img/structure/B286018.png)
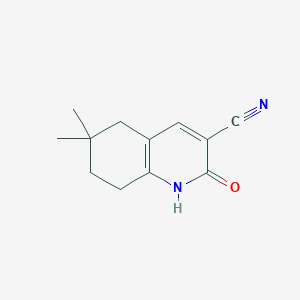
![1-[4,6-Dimethyl-2-(4-morpholinyl)-3-pyridinyl]-1-propanone](/img/structure/B286022.png)
